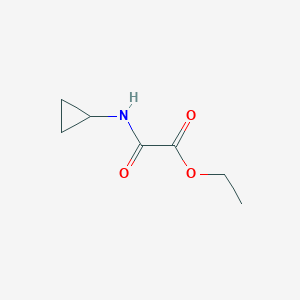![molecular formula C9H10O5S B1517247 2-[4-(Methanesulfonyloxy)phenyl]acetic acid CAS No. 64369-79-5](/img/structure/B1517247.png)
2-[4-(Methanesulfonyloxy)phenyl]acetic acid
Übersicht
Beschreibung
2-[4-(Methanesulfonyloxy)phenyl]acetic acid, also known as MSOP, is an important organic compound used in various scientific research applications. MSOP is a carboxylic acid derivative of phenylacetic acid, and is used in the synthesis of various organic compounds, such as esters, amides, and more. MSOP is also used in various biochemical and physiological studies, and has a wide range of applications in the field of science.
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Lipid Peroxidation Assays
One application of methanesulfonic acid, a related compound to 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, is in the development of colorimetric assays for lipid peroxidation. The reaction of 1-methyl-2-phenylindole with malondialdehyde (MDA) and 4-hydroxyalkenals in the presence of methanesulfonic acid produces a chromophore with strong absorbance, useful in measuring MDA and 4-hydroxyalkenals in biological samples, indicating lipid peroxidation levels (Gérard-Monnier et al., 1998).
Catalytic Oxidative Condensation in Chemical Synthesis
Methanesulfonic acid is also involved in catalytic processes. For instance, it plays a role in the direct oxidative condensation of methane molecules to acetic acid, a significant petrochemical process. This reaction, catalyzed by palladium in liquid sulfuric acid, exemplifies the use of methanesulfonic acid derivatives in facilitating key industrial chemical reactions (Periana et al., 2003).
Methanesulfonyl Fluoride in Enzymatic Reactions
In biochemical research, methanesulfonyl fluoride, closely related to the compound , has been studied for its interaction with acetylcholinesterase. This study enhances the understanding of enzyme-inhibitor interactions and the role of substituted ammonium ions in modulating these reactions, which is pivotal in developing enzyme-targeted drugs and understanding biochemical pathways (Kitz & Wilson, 1963).
Applications in Organic Synthesis
Additionally, methanesulfonic acid and its derivatives are employed in organic synthesis, particularly in reactions involving esters and sulfones. This includes processes like the ring-opening of O-benzylidene acetals and the synthesis of various organic compounds, demonstrating the versatility and utility of methanesulfonic acid derivatives in synthetic organic chemistry (Zinin et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methylsulfonyloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQTPBCDMNMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651745 | |
| Record name | {4-[(Methanesulfonyl)oxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methanesulfonyloxy)phenyl]acetic acid | |
CAS RN |
64369-79-5 | |
| Record name | {4-[(Methanesulfonyl)oxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)




amine](/img/structure/B1517185.png)

